molecular formula C17H18O2 B1352587 Benzenebutanal, 4-(phenylmethoxy)- CAS No. 69172-21-0

Benzenebutanal, 4-(phenylmethoxy)-

Cat. No. B1352587
CAS RN: 69172-21-0
M. Wt: 254.32 g/mol
InChI Key: JTIOHUDUWZWUCO-UHFFFAOYSA-N
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Description

Benzenebutanal, 4-(phenylmethoxy)-, is a compound belonging to the class of organic compounds known as aryl ethers. It is an aromatic ether, meaning that it contains an ether group (C-O-C) with two aromatic rings attached to it. It is a colorless liquid with a sweet smell, and it is soluble in most organic solvents. Benzenebutanal, 4-(phenylmethoxy)-, is used as a precursor in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a solvent for various organic reactions.

Mechanism Of Action

The mechanism of action of benzenebutanal, 4-(phenylmethoxy)-, depends on its application. In the synthesis of organic compounds, it acts as a reagent, forming covalent bonds with other molecules. In the synthesis of polymers, it acts as a cross-linking agent, forming bonds between molecules. In organic reactions, it acts as a solvent, allowing the reactants to dissolve and react with each other.

Biochemical And Physiological Effects

Benzenebutanal, 4-(phenylmethoxy)-, is not known to have any significant biochemical or physiological effects. It is not known to be toxic or hazardous, and it has not been found to have any adverse effects in humans or animals.

Advantages And Limitations For Lab Experiments

The main advantage of using benzenebutanal, 4-(phenylmethoxy)-, in laboratory experiments is that it is a relatively inexpensive reagent. It is also a relatively non-toxic and non-hazardous compound, making it safe to use in most laboratory settings. The main limitation of using benzenebutanal, 4-(phenylmethoxy)-, is that it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Future research on benzenebutanal, 4-(phenylmethoxy)-, could focus on its potential applications in the synthesis of novel organic compounds, such as pharmaceuticals and fragrances. In addition, further research could be done on its potential use as a solvent in various organic reactions, such as the synthesis of isocyanates. Finally, research could be done on its potential use as a cross-linking agent in the synthesis of polymers.

Scientific Research Applications

Benzenebutanal, 4-(phenylmethoxy)-, has been used in various scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, dyes, and fragrances. It has also been used as a solvent in various organic reactions, such as the synthesis of isocyanates. In addition, it has been used in the synthesis of polymers, such as polyurethanes and polycarbonates.

properties

IUPAC Name

4-(4-phenylmethoxyphenyl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c18-13-5-4-6-15-9-11-17(12-10-15)19-14-16-7-2-1-3-8-16/h1-3,7-13H,4-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIOHUDUWZWUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454741
Record name Benzenebutanal, 4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenebutanal, 4-(phenylmethoxy)-

CAS RN

69172-21-0
Record name Benzenebutanal, 4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-(4-benzyloxyphenyl)-butanal (52.4 g, 206 mmol) in 150 mL ethyl acetate (1.4M solution) was prepared and set aside. 10% platinum on carbon (3.40 g) was prewetted with ethyl acetate and transferred to the reactor. To this was added magnesium sulfate (60.0 g, 500 mmol), followed by the ethyl acetate solution of (trimethylsilyl)-protected norepinephrine prepared as described in Example 1.
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150 mL
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60 g
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3.4 g
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